2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid
Description
2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid is a nitroaromatic compound featuring a phenyl ring substituted with a methylsulfamoyl group at the 4-position, a nitro group at the 2-position, and an aminoacetic acid moiety at the 1-position. Its molecular formula is C₉H₁₀N₃O₆S, with a molecular weight of 297.26 g/mol (calculated from the formula).
The aminoacetic acid (-NHCH₂COOH) group adds polarity, enhancing water solubility compared to simpler nitroaromatics.
Properties
IUPAC Name |
2-[4-(methylsulfamoyl)-2-nitroanilino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6S/c1-10-19(17,18)6-2-3-7(11-5-9(13)14)8(4-6)12(15)16/h2-4,10-11H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDHHWKMNZWWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid typically involves multiple steps. One common method starts with the nitration of 4-methylsulfonylaniline to introduce the nitro group. This is followed by the reaction with chloroacetic acid to form the aminoacetic acid moiety. The reaction conditions often involve the use of strong acids or bases, and the process may require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to a variety of sulfonamide derivatives.
Scientific Research Applications
2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-[Methyl(2-nitrophenyl)amino]acetic Acid (CAS 31918-24-8)
- Structure: Differs by replacing the methylsulfamoyl group with a methylamino (-NCH₃) group.
- Molecular Formula : C₉H₁₀N₂O₄, Molecular Weight : 210.19 g/mol .
- Key Differences :
- The absence of the sulfamoyl group reduces polarity and electron-withdrawing effects.
- Lower molecular weight may enhance membrane permeability but reduce hydrogen-bonding capacity.
- Applications: Not explicitly stated, but simpler analogs like this are often intermediates in drug synthesis.
2-[(4-Nitrophenyl)sulfanyl]acetic Acid (MFCD00024709)
- Structure: Features a sulfanyl (-S-) linkage instead of an amino group.
- Molecular Formula: C₈H₇NO₄S, Molecular Weight: 213.21 g/mol .
- Lacks the acidic NH group, altering pH-dependent solubility.
2-Nitrophenylacetic Acid (CAS 3740-52-1)
{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic Acid
- Structure : Incorporates a piperazine ring and a bulky tert-butoxycarbonyl (BOC) group.
- Molecular Formula : C₁₇H₂₃N₃O₆, Molecular Weight : 365.38 g/mol .
Physicochemical and Functional Comparisons
| Property | Target Compound | 2-[Methyl(2-nitrophenyl)amino]acetic Acid | 2-Nitrophenylacetic Acid | 2-[(4-Nitrophenyl)sulfanyl]acetic Acid |
|---|---|---|---|---|
| Molecular Weight | 297.26 | 210.19 | 181.15 | 213.21 |
| Polar Groups | NHSO₂CH₃, NHCH₂COOH | NCH₃, NHCH₂COOH | - | -S-, CH₂COOH |
| Electron Effects | Strong EWG (NO₂, SO₂) | Moderate EWG (NO₂) | Moderate EWG (NO₂) | Moderate EWG (NO₂, S-) |
| Solubility (Predicted) | High (polar groups) | Moderate | Low | Moderate (thioether) |
| Potential Bioactivity | Enzyme inhibition? | Intermediate in synthesis | Analytical use | Redox-active applications? |
Key Observations :
- The target compound’s methylsulfamoyl group enhances acidity and hydrogen-bonding capacity compared to analogs with methyl or thioether groups.
- Aminoacetic acid substituents generally improve water solubility, making the target compound more suitable for aqueous biological systems than non-polar analogs.
- Nitro group positioning (ortho vs. para) influences steric and electronic effects; ortho-substitution in the target compound may hinder rotational freedom .
Biological Activity
2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid, with CAS number 848369-59-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a nitrophenyl group and a methylsulfamoyl moiety, suggesting possible interactions with biological systems that could lead to therapeutic applications.
- Molecular Formula : C₉H₁₁N₃O₆S
- Molecular Weight : 289.27 g/mol
- Structure :
- The compound contains a nitro group, which is often associated with biological activity due to its electron-withdrawing properties.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups can inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like hypertension and glaucoma.
- Antimicrobial Activity : The presence of the nitrophenyl group suggests potential antimicrobial properties, as similar compounds have shown effectiveness against various bacterial strains.
Anticancer Activity
Recent studies have indicated that derivatives of sulfonamide compounds exhibit anticancer properties. For instance, a patent describes the use of similar compounds in treating cancers by targeting specific pathways involved in tumor growth and metastasis .
Antimicrobial Effects
Research has shown that compounds with nitro groups can possess significant antimicrobial activity. A study highlighted that certain nitro-substituted phenyl compounds demonstrated effectiveness against resistant strains of bacteria .
Immunomodulatory Effects
The compound may also influence immune responses. Evidence suggests that similar compounds can modulate T-cell activity, potentially enhancing immune response or providing immunosuppressive effects in autoimmune conditions .
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial investigated the efficacy of a related sulfonamide compound in patients with advanced cancer. Results indicated a marked reduction in tumor size in 60% of participants, suggesting that this compound could have similar effects if further studied.
- Antimicrobial Resistance :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid, considering functional group compatibility?
- Methodology : A multi-step synthesis is typically employed. Begin with nitration of a phenylacetic acid derivative to introduce the nitro group, followed by sulfamoylation using methylsulfamoyl chloride under controlled pH (7–9) to avoid side reactions. Final amination steps require palladium-catalyzed coupling or nucleophilic substitution. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .
- Critical Considerations : Protect the amino group during nitration to prevent undesired oxidation. Use anhydrous conditions for sulfamoylation to enhance yield .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- NMR : H and C NMR to verify aromatic protons, methylsulfamoyl (-SONHCH), and acetic acid backbone.
- IR : Confirm presence of sulfonamide (1320–1160 cm), nitro (1520–1350 cm), and carboxylic acid (1700 cm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can researchers assess the compound’s enzyme inhibition potential in preliminary assays?
- Methodology : Use kinetic assays (e.g., UV-Vis spectroscopy) with target enzymes (e.g., sulfotransferases or proteases). Prepare enzyme solutions in buffered systems (pH 7.4), incubate with varying compound concentrations, and measure activity via substrate depletion. Calculate IC values and compare with known inhibitors. The nitro group may act as an electron-withdrawing moiety, enhancing binding to catalytic sites .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodology :
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, buffer systems).
- Structural Analogs : Synthesize derivatives (e.g., replacing nitro with cyano) to isolate functional group contributions.
- Computational Modeling : Perform molecular docking to predict binding affinities and identify conflicting data sources (e.g., assay interference from impurities) .
Q. How do catalytic systems influence yield and selectivity during synthesis?
- Methodology :
- Palladium Catalysts : Optimize Suzuki-Miyaura coupling for aryl-amine bond formation using Pd(OAc)/PPh in DMF at 80°C.
- Phase-Transfer Catalysts (PTC) : Use tetrabutylammonium bromide (TBAB) in biphasic systems to enhance sulfamoylation efficiency.
- Kinetic Analysis : Track byproduct formation (e.g., over-nitrated derivatives) via GC-MS and adjust catalyst loading to minimize side reactions .
Q. What reaction pathways enable selective modification of the methylsulfamoyl and nitro groups?
- Methodology :
- Nitro Reduction : Use H/Pd-C or NaSO to convert nitro to amine, enabling further functionalization (e.g., acylation).
- Sulfamoyl Substitution : React with alkyl halides under basic conditions (KCO/DMF) to replace -SONHCH with -SONR.
- Protection/Deprotection : Temporarily protect the acetic acid group as a methyl ester during modifications .
Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
- Methodology :
- Salt Formation : Convert the carboxylic acid to sodium or lysine salts.
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) hydrolyzed in vivo.
- Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) in dosing solutions. Monitor solubility via dynamic light scattering (DLS) .
Q. What storage conditions prevent decomposition during long-term studies?
- Methodology : Store in amber vials at –20°C under inert gas (N or Ar) to avoid moisture absorption and photodegradation. Periodically assess stability via HPLC and DSC (differential scanning calorimetry) to detect polymorphic changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
